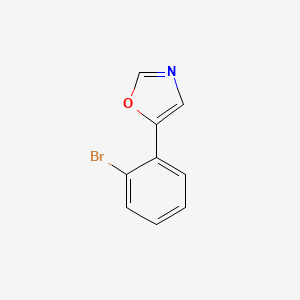

5-(2-溴苯基)-1,3-恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

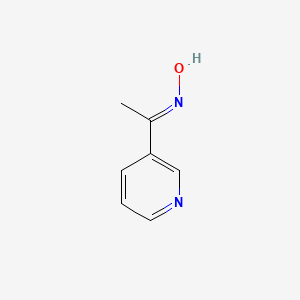

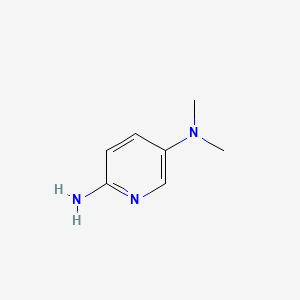

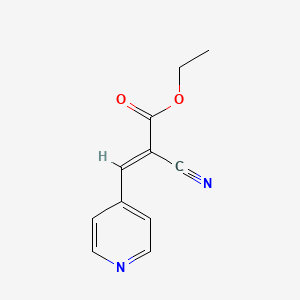

5-(2-Bromophenyl)-1,3-oxazole is a heterocyclic aromatic compound that contains both an oxazole ring and a bromophenyl group

科学研究应用

查耳酮衍生物的合成

5-(2-溴苯基)-1,3-恶唑: 用于通过克莱森-施密特缩合反应合成查耳酮衍生物。 接着是形成的查耳酮与 1,3-二甲基巴比妥酸的迈克尔加成反应 。这些衍生物由于其广泛的生物活性而具有重要意义,包括抗高血压和抗肿瘤活性。

二氢嘧啶(DHPM)核的形成

该化合物作为形成 DHPM 核的前体,该核因其与汉施 1,4-二氢吡啶的相似性而成为一个令人关注的结构。 该核以其作为钙通道调节剂的作用而闻名,在心血管研究中具有潜在的应用价值 。

功能性金属配合物的配体

在配位化学中,5-(2-溴苯基)-1,3-恶唑 可以充当配体以形成功能性金属配合物。 这些配合物具有多种应用,包括催化、分子识别以及作为电子器件中的成分 。

杂环化合物的构建块

作为一种卤代杂环构建块,它被用于合成更复杂的杂环化合物。 由于其多样的生物活性,这些化合物在医药和农用化学品中普遍存在 。

四唑衍生物的合成

该化合物也参与四唑衍生物的合成。 四唑在药物化学中很重要,因为它们被用于药物设计和开发,因为它们与羧酸基团具有生物等排性 。

抗病毒和抗真菌剂的研究

5-(2-溴苯基)-1,3-恶唑 的结构基序存在于各种抗病毒和抗真菌剂中。 正在研究将其纳入新化合物中,以开发治疗传染病的方法 。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine

属性

IUPAC Name |

5-(2-bromophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTHLCLAPCIKJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396322 |

Source

|

| Record name | 5-(2-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819037 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

328270-70-8 |

Source

|

| Record name | 5-(2-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

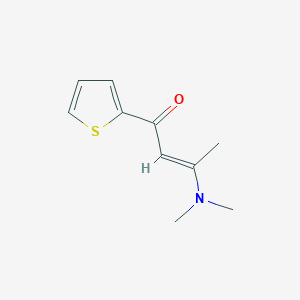

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)